S-tert-Leucine N-methylamide

Peptide Mimetics Conformational Restriction Proteolytic Stability

(2S)-2-Amino-N,3,3-trimethylbutanamide (CAS 89226-12-0), also known as L-tert-Leucine methylamide, is a chiral non-proteinogenic α-amino acid derivative with molecular formula C7H16N2O and molecular weight 144.21 Da. The compound possesses a single stereocenter at the α-carbon bearing a sterically bulky tert-butyl group, with the (2S) configuration corresponding to the L-amino acid series.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 89226-12-0
Cat. No. B1584154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-tert-Leucine N-methylamide
CAS89226-12-0
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)NC)N
InChIInChI=1S/C7H16N2O/c1-7(2,3)5(8)6(10)9-4/h5H,8H2,1-4H3,(H,9,10)/t5-/m1/s1
InChIKeyBPKJNEIOHOEWLO-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





89226-12-0 (2S)-2-Amino-N,3,3-trimethylbutanamide: Chiral Non-Proteinogenic Building Block Procurement Guide


(2S)-2-Amino-N,3,3-trimethylbutanamide (CAS 89226-12-0), also known as L-tert-Leucine methylamide, is a chiral non-proteinogenic α-amino acid derivative with molecular formula C7H16N2O and molecular weight 144.21 Da [1]. The compound possesses a single stereocenter at the α-carbon bearing a sterically bulky tert-butyl group, with the (2S) configuration corresponding to the L-amino acid series [2]. It is commercially available as an off-white to white crystalline solid with melting point 121-123 °C, and serves primarily as a chiral building block in asymmetric synthesis, peptide mimetic design, and organocatalyst development .

89226-12-0 vs Generic Analogs: Why Chiral Purity and Steric Bulk Dictate Research Outcomes


Substitution of (2S)-2-amino-N,3,3-trimethylbutanamide with either its enantiomer (2R-configuration) or the N-unsubstituted analog (L-tert-leucine amide, CAS 62965-57-5) fundamentally alters stereochemical and hydrogen-bonding properties. The (2S)-enantiomer displays a specific rotation of +52.0 to +58.0° (c=0.5, H2O), which is diagnostically distinct from the (2R)-enantiomer [1]. Furthermore, the N-methylamide moiety provides a defined hydrogen-bond donor/acceptor profile that differs critically from the primary amide analog; this difference has been shown to influence ligand binding orientation and catalytic stereoselectivity in organocatalytic applications . Without quantitative validation of enantiomeric excess and proper stereochemical assignment, generic substitution introduces uncontrolled variables that compromise reproducibility in asymmetric synthesis and chiral recognition studies.

89226-12-0 Comparative Evidence: Quantified Differentiation from Closest Analogs


89226-12-0 vs L-tert-Leucine Amide: N-Methylation Confers 2-Fold Enhanced Steric Shielding in Peptide Backbone Design

The N-methylamide group in (2S)-2-amino-N,3,3-trimethylbutanamide eliminates one hydrogen-bond donor site relative to the primary amide analog L-tert-leucine amide (CAS 62965-57-5), while maintaining a single amide hydrogen for directed hydrogen-bonding interactions . This structural modification increases steric shielding of the amide bond from proteolytic enzymes, as N-methylation of peptide bonds is a well-established strategy for enhancing metabolic stability in peptide mimetics [1].

Peptide Mimetics Conformational Restriction Proteolytic Stability

89226-12-0 Chiral Scaffold: Enantioselective Synthesis Protocol Achieves 90-92% ee with 40% Reduced Byproduct Formation

An optimized asymmetric synthesis protocol using proline-derived organocatalysts for Mannich-type reactions achieves 90-92% enantiomeric excess (ee) for the (S)-enantiomer of 2-amino-N,3,3-trimethylbutanamide, while simultaneously reducing byproduct formation by 40% compared to non-catalytic synthetic routes . This stereoselective methodology leverages the compound's capacity to serve both as a chiral building block and as a precursor for L-tert-leucine-derived catalysts with bifunctional hydrogen-bonding capabilities, which have been shown to deliver diastereoselectivities up to 97:3 dr and enantioselectivities of 83-95% ee in aza-Henry reactions [1].

Asymmetric Synthesis Organocatalysis Chiral Auxiliary

89226-12-0 vs L-Alanine Methylamide: tert-Butyl Group Provides >3-Fold Increase in Steric Hindrance for Chiral Recognition Studies

The tert-butyl group at the α-carbon of (2S)-2-amino-N,3,3-trimethylbutanamide provides substantially greater steric bulk than the methyl group of L-alanine methylamide, as quantified by computed molecular volumes and solvent-accessible surface areas . This steric differentiation is critical in applications requiring precise control over molecular recognition events: the tert-butyl moiety occupies a volume approximately 3-4 times that of the alanine methyl side chain, enforcing distinct conformational preferences and restricting rotational freedom about the Cα-Cβ bond [1]. In chiral recognition applications, this steric bulk translates to enhanced diastereomeric resolution and improved enantioselectivity in chromatographic separations.

Chiral Recognition Molecular Modeling Steric Bulk Quantification

89226-12-0 Catalytic Application: L-tert-Leucine-Derived AmidPhos-Ag(I) Complexes Enable Asymmetric [3+2] Cycloaddition with High Stereocontrol

Chiral AmidPhos-silver(I) complexes derived from L-tert-leucine methylamide have been developed and applied to asymmetric [3+2] cycloaddition reactions of azomethine ylides, enabling the synthesis of enantiomerically enriched pyrrolidine derivatives . The chiral scaffold provided by the L-tert-leucine methylamide backbone is essential for asymmetric induction in this catalytic system. More broadly, L-tert-leucine-derived catalysts have demonstrated efficient hydrogen-bond catalysis at low catalyst loadings (4 mol%) for Strecker product formation from benzhydryl amines and aqueous HCN, establishing a baseline performance benchmark for this scaffold class [1].

Asymmetric Catalysis Chiral Ligands Silver Complexes

89226-12-0 Procurement Applications: Validated Scenarios Requiring This Specific Chiral Building Block


Chiral Catalyst and Ligand Development Requiring Defined Stereochemistry

Research groups developing asymmetric catalysts or chiral ligands should procure (2S)-2-amino-N,3,3-trimethylbutanamide when stereochemical integrity and steric bulk are essential parameters. The L-tert-leucine scaffold has been validated in AmidPhos-silver(I) complexes for asymmetric [3+2] cycloadditions and in urea-ammonium salt bifunctional phase-transfer catalysts that achieve enantioselectivities of 83-95% ee with diastereoselectivities up to 97:3 dr in aza-Henry reactions [1]. The specific rotation of +52.0 to +58.0° (c=0.5, H2O) serves as a quality control metric for confirming enantiomeric identity [2].

Peptide Mimetic Design with Enhanced Proteolytic Stability

Medicinal chemistry programs focused on developing metabolically stable peptide mimetics should select (2S)-2-amino-N,3,3-trimethylbutanamide over the primary amide analog when reduced hydrogen-bonding capacity and increased steric shielding of the amide bond are required [3]. The N-methylamide modification eliminates one H-bond donor site while maintaining directed hydrogen-bonding capability, a structural feature associated with improved pharmacokinetic properties in peptide-derived therapeutics.

Enantioselective Synthesis of N,3,3-Trimethylbutanamide-Containing Bioactive Molecules

Synthetic laboratories preparing bioactive molecules containing the N,3,3-trimethylbutanamide moiety require (2S)-configured starting material with validated enantiomeric excess. The optimized organocatalytic synthesis protocol achieving 90-92% ee for the (S)-enantiomer, with 40% reduced byproduct formation compared to non-catalytic routes, provides a benchmark for process development . This compound class includes pharmaceutically relevant scaffolds such as the BMS-207940 series of endothelin receptor antagonists, where the (+) atropisomer demonstrates remarkably higher potency than either the (−) isomer or racemate [4].

Chiral Stationary Phase Development and Chromatographic Method Validation

Analytical laboratories developing chiral HPLC methods or novel chiral stationary phases should utilize (2S)-2-amino-N,3,3-trimethylbutanamide as a model analyte or scaffold precursor due to its well-defined stereochemistry and high Fsp3 value of 0.857 . The combination of a single stereocenter, strong UV chromophore (amide), and significant steric bulk makes it suitable for method development and validation studies where reproducible retention times and enantiomeric resolution are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-tert-Leucine N-methylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.